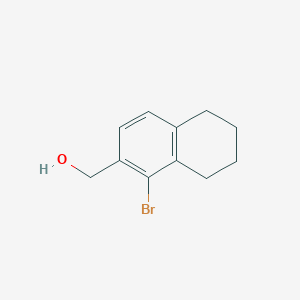
1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol is an organic compound with the molecular formula C11H13BrO It is a brominated derivative of tetrahydronaphthalenemethanol, characterized by the presence of a bromine atom at the first position of the naphthalene ring
Preparation Methods
The synthesis of 1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol typically involves the bromination of 5,6,7,8-tetrahydro-2-naphthalenemethanol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 5,6,7,8-tetrahydro-2-naphthalenemethanol.
Common reagents used in these reactions include sodium hydroxide, potassium cyanide, and hydrogen gas in the presence of a palladium catalyst. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of novel materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol can be compared with other brominated naphthalene derivatives, such as:
2-Bromo-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone: This compound has a similar structure but differs in the position of the bromine atom and the presence of an ethanone group.
6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol: This compound has the bromine atom at the sixth position and a hydroxyl group at the first position.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound has a more complex structure with additional methyl groups and hydrogenation.
Properties
Molecular Formula |
C11H13BrO |
|---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
(1-bromo-5,6,7,8-tetrahydronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H13BrO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h5-6,13H,1-4,7H2 |
InChI Key |
NHCCBYAVPXPPCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)
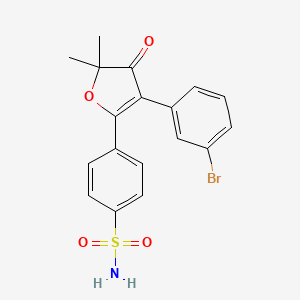
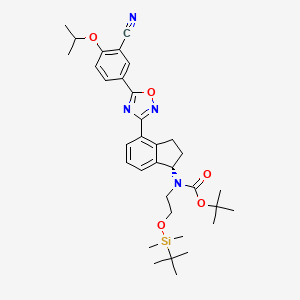
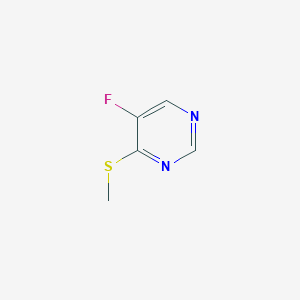
![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)

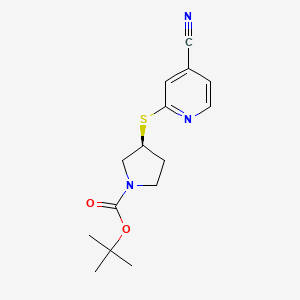
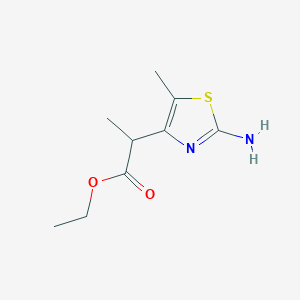
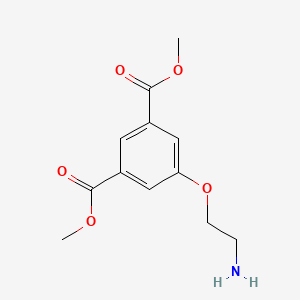

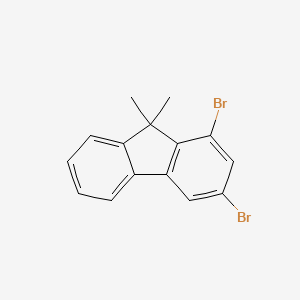
![L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B13973304.png)
